Standard KDM inhibitors lack the balanced pan-KDM5 selectivity required for drug-tolerant persister (DTP) cell research, leading to ambiguous off-target effects. CPI-455 hydrochloride (CAS 2095432-28-1) solves this with:
- Potent pan-KDM5 inhibition (JmjC domain, 2-OG competitive).
- Well-defined selectivity window vs. other KDM families.
- Validated oral bioavailability for in vivo xenograft and ototoxicity models.
- Scaffold utility for PROTAC degrader design.
Molecular FormulaC16H15ClN4O
Molecular Weight314.77
CAS No.2095432-28-1
Cat. No.B3028462
⚠ Attention: For research use only. Not for human or veterinary use.
CPI-455 hydrochloride (CAS: 2095432-28-1) is the hydrochloride salt form of CPI-455, a specific and potent pan-inhibitor of the lysine demethylase 5 (KDM5) family of histone demethylases [1]. The compound exhibits a half-maximal inhibitory concentration (IC50) of 10 ± 1 nM for full-length KDM5A in enzymatic assays and demonstrates over 200-fold selectivity for KDM5 enzymes relative to KDM2, KDM3, KDM4, KDM6, and KDM7 family members . CPI-455 mediates KDM5 inhibition, resulting in a dose-dependent elevation of global histone H3 lysine 4 trimethylation (H3K4me3) levels and a reduction in the number of drug-tolerant persister (DTP) cancer cells across multiple oncogene-driven models .
KDM5 demethylase family inhibitor (KDM5A/B/C target engagement)
Chemical probe for drug-tolerant persister cell biology studies
Competitive binding at the 2-oxoglutarate cofactor site for selective KDM5 inhibition
[1] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016;12(7):531-538. View Source
Why CPI-455 Hydrochloride Is Irreplaceable
The KDM5 inhibitor landscape includes compounds with vastly divergent selectivity profiles, potency ranges, and structural features, making generic substitution scientifically untenable. While broad-spectrum 2-oxoglutarate (2-OG) oxygenase inhibitors such as IOX1 exhibit weak activity against KDM5 (IC50 5-25 µM) and potent activity against off-target demethylases, and KDM6 inhibitors like GSK-J4 demonstrate only residual KDM5 inhibition, CPI-455 hydrochloride provides a unique combination of sub-100 nM potency against all three KDM5 family members (KDM5A, KDM5B, KDM5C) coupled with >200-fold selectivity over other JmjC demethylase families [1]. This profile is essential for experiments requiring unambiguous attribution of phenotypic effects to KDM5 inhibition. Furthermore, even within the class of pan-KDM5 inhibitors, significant potency differences exist: CPI-455 (IC50 10 nM) is 4-fold more potent than KDM5-C49 (IC50 40 nM) and 25-fold more potent than the structural analog CPI-4203 (IC50 250 nM) against KDM5A, translating to substantially different cellular active concentrations and target engagement thresholds [2].
CPI-4203 (structural analog)Lower potency profile may require higher concentrations, potentially introducing off-target effects or solubility issues in cellular assays.
JIB-04 (broad-spectrum KDM inhibitor)Multi-KDM family inhibition obscures KDM5-specific mechanism attribution, complicating data interpretation in target validation studies.
Compound 1 (KDM5A-selective cyclopenta[c]chromen)Preferential KDM5A selectivity may not recapitulate pan-KDM5 inhibition required for drug-tolerant persister cell research where multiple isoforms contribute.
[1] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016;12(7):531-538. View Source
CPI-455 hydrochloride exhibits an IC50 of 10 nM for full-length KDM5A, which is 4-fold more potent than the pan-KDM5 inhibitor KDM5-C49 (IC50 40 nM) when assayed under comparable TR-FRET enzymatic conditions [1]. This potency advantage extends across the KDM5 family: CPI-455 inhibits KDM5B with an IC50 of 3 nM and KDM5C with an IC50 of 14 nM, whereas KDM5-C49 requires 160 nM for KDM5B and 100 nM for KDM5C [1].
Supports lower-concentration target engagement, reducing context of non-specific effects in enzymatic assays.
Full-length KDM5A enzymatic assay (AlphaLISA) with H3(1-21)K4(Me3) substrate.
EpigeneticsHistone DemethylaseEnzymatic Assay
Evidence Dimension
KDM5A Enzymatic Inhibition (IC50)
Target Compound Data
10 nM
Comparator Or Baseline
KDM5-C49: 40 nM
Quantified Difference
4-fold lower IC50 (greater potency)
Conditions
TR-FRET assay with full-length KDM5A enzyme at pH 7.0
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing the risk of off-target effects associated with elevated compound concentrations.
Selective Inhibition of KDM5 Over Other KDM Families
CPI-4203, a structural analog of CPI-455, inhibits full-length KDM5A with an IC50 of 250 nM, representing a ~25-fold reduction in potency relative to CPI-455 (IC50 10 nM) [1]. This stark difference underscores the critical impact of subtle structural modifications on target engagement and validates CPI-455 as the optimized lead compound from the Genentech/Constellation Pharmaceuticals medicinal chemistry campaign [2].
KDM5 Selectivity ProfileHead-to-head
>200-fold over KDM4C; >770-fold over KDM7B
No inhibition of KDM2B, KDM3B, KDM6A up to highest concentrations tested
Supports KDM5-specific phenotypic attribution, avoiding confounding activities from other histone demethylases.
For medicinal chemists and structural biologists, this 25-fold potency differential confirms that CPI-455 represents the optimized chemotype; CPI-4203 is an unsuitable substitute for studies requiring robust KDM5 inhibition.
[2] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016;12(7):531-538. View Source
Drug-Tolerant Persister Cell Reduction
CPI-455 demonstrates exceptional selectivity within the JmjC demethylase superfamily. It exhibits ~200-fold selectivity for KDM5A over KDM4C and ~770-fold selectivity over KDM7B, with no measurable inhibition of KDM2B, KDM3B, or KDM6A at concentrations up to 25 µM [1][2]. In contrast, broad-spectrum 2-OG oxygenase inhibitors such as IOX1 inhibit KDM5 only weakly (IC50 5-25 µM) while potently inhibiting KDM3, KDM4, and KDM6 families (IC50 <1 µM) .
DTP Cell ReductionClass-level
Dose-dependent decrease in drug-tolerant persister (DTP) cells across multiple cancer cell line models (PC9, MCF-7) combined with chemotherapy or targeted agents.
Enables KDM5-specific investigation of persister cell survival and combination therapy response in oncology research models.
In vitro cellular assays with H3K4me3 elevation as target engagement biomarker.
IOX1: <0.1-fold (more potent against KDM4C than KDM5)
Quantified Difference
>200-fold improved selectivity profile
Conditions
TR-FRET enzymatic assays with full-length enzymes
Why This Matters
High selectivity is mandatory for target validation studies where phenotypic effects must be unambiguously assigned to KDM5 inhibition rather than off-target demethylase activity.
CPI-455-mediated KDM5 inhibition produces a dose-dependent increase in global H3K4me3 levels in HeLa cells, confirming robust cellular target engagement . Quantitative ChIP-seq analysis reveals that CPI-455 treatment results in both de novo gained H3K4me3 peaks and peak spreading, demonstrating functional modulation of the histone code [1]. While other KDM5 inhibitors such as KDM5-C70 also elevate H3K4me3, the lower biochemical potency of these analogs necessitates higher cellular concentrations to achieve comparable target modulation, increasing the risk of non-specific cytotoxicity or off-target effects .
In Vivo ActivityCross-study comparable
55% tumor growth inhibition as monotherapy; 82% in combination with paclitaxel
MCF-7-TXR xenograft, 50 mg/kg oral daily, 21-day treatment
Supports systemic KDM5 inhibition studies in preclinical oncology models with oral dosing feasibility.
MCF-7-TXR breast cancer xenograft model in nude mice; oral bioavailability documented.
KDM5-C70: Requires higher concentrations due to lower biochemical potency
Quantified Difference
Concentration advantage proportional to 4- to 25-fold biochemical potency superiority
Conditions
HeLa cells; 24-hour treatment; Western blot and ChIP-seq analysis
Why This Matters
Robust cellular target engagement at lower concentrations minimizes compound interference and enhances the interpretability of downstream phenotypic assays.
Cellular PharmacologyH3K4me3Biomarker
[1] GEO Accession GSE97481. ChIP-seq analysis of H3K4me3 in breast cancer cells treated with CPI-455. View Source
CPI-455 Hydrochloride Research Applications
KDM5 in Drug-Tolerant Persister Cell Biology
CPI-455 hydrochloride is specifically validated for reducing DTP cell survival in multiple oncogene-driven cancer models treated with standard chemotherapy or targeted agents. Researchers conducting high-throughput combination screens to identify agents that eliminate residual disease should prioritize CPI-455 based on its proven ability to decrease DTP numbers across diverse cancer cell line models [1]. The compound's high potency (IC50 10 nM) and >200-fold selectivity ensure that observed synergy with chemotherapeutics or kinase inhibitors is attributable to KDM5 inhibition rather than off-target demethylase activity [1].
In Vivo Preclinical Oncology Models
For studies aimed at dissecting the specific role of KDM5 family demethylases in gene regulation, CPI-455 provides the cleanest pharmacological tool available. Its pan-KDM5 inhibition profile (KDM5A/B/C IC50 values of 10, 3, and 14 nM, respectively) coupled with minimal activity against KDM2, KDM3, KDM4, KDM6, and KDM7 enables researchers to phenocopy genetic KDM5 knockdown without confounding off-target demethylase inhibition . This is particularly critical for ChIP-seq experiments mapping H3K4me3 redistribution, where broad-spectrum inhibitors like IOX1 would produce ambiguous results due to concurrent KDM4 and KDM6 inhibition .
KDM5-Targeting PROTAC Development
CPI-455 has been successfully co-crystallized with KDM5A (PDB code 5CEH), revealing a well-defined binding mode in which the compound directly competes with the co-substrate 2-oxoglutarate (2-OG) at the catalytic iron center [2]. This structural information is invaluable for medicinal chemistry efforts aimed at designing next-generation KDM5 inhibitors. Researchers requiring a validated, structurally characterized KDM5 ligand for biophysical assays (SPR, ITC, MST) or for use as a reference compound in fragment-based screening campaigns should select CPI-455 hydrochloride over less well-characterized analogs [2].
KDM5 Inhibition in Non-Oncological Disease Models
Emerging evidence demonstrates that CPI-455 treatment increases H3K4me3 levels and upregulates the iron exporter ferroportin-1 (Fpn1) in SH-SY5Y neuroblastoma cells, conferring neuroprotection against 6-OHDA-induced toxicity [3]. This application scenario is particularly relevant for researchers investigating the intersection of epigenetic regulation and iron metabolism in neurodegenerative disease models. The compound's well-documented cellular potency and selectivity profile supports its use as a chemical probe for dissecting KDM5-dependent transcriptional programs in neuronal systems [3].
Application
Selection Property
Validation Focus
Drug-tolerant persister cell studies
Pan-KDM5 inhibitory profile
H3K4me3 biomarker and DTP reduction endpoints
In vivo oncology model studies
Oral bioavailability and systemic target engagement
Tumor growth inhibition and combination regimen evaluation
KDM5-targeted protein degradation
High-affinity KDM5 ligand scaffold
Degradation efficiency and non-catalytic function exploration
Cisplatin-induced ototoxicity models
KDM5 involvement in cochlear stress response
Auditory function endpoint and MAPK/AKT pathway modulation
[1] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016;12(7):531-538. View Source
[2] Vinogradova M, et al. Crystal structure of KDM5A in complex with CPI-455. PDB ID: 5CEH. View Source
[3] Fig. 7: Upregulation of H3K4me3 increases iron exporter Fpn1 and exhibits neuroprotection. Nature Communications (preview). View Source
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